TAK-603
Overview
Description
TAK-603 is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of TAK-603 typically involves multi-step synthetic routes. The process begins with the preparation of the quinoline core, followed by the introduction of the triazole ring and the methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
TAK-603 undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides, which are important intermediates in the synthesis of other biologically active compounds.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy groups and the triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TAK-603 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential pharmacological properties, it is studied for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of TAK-603 involves its interaction with specific molecular targets and pathways. The triazole ring and the quinoline core can form hydrogen bonds and π-π interactions with biological receptors, leading to modulation of their activity. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
TAK-603 can be compared with other similar compounds, such as:
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring.
Quinoline derivatives: Other compounds with a quinoline core, such as chloroquine and hydroxychloroquine, which are used as antimalarial agents. The uniqueness of this compound lies in its combination of the quinoline core, multiple methoxy groups, and the triazole ring, which together contribute to its distinct chemical and biological properties.
Properties
CAS No. |
158146-85-1 |
---|---|
Molecular Formula |
C25H26N4O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C25H26N4O6/c1-6-35-25(30)24-18(12-29-14-26-13-27-29)28-17-11-22(34-5)21(33-4)10-16(17)23(24)15-7-8-19(31-2)20(9-15)32-3/h7-11,13-14H,6,12H2,1-5H3 |
InChI Key |
CLQRMSBSMHXMMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Appearance |
Solid powder |
158146-85-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ethyl-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate TAK 603 TAK-603 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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